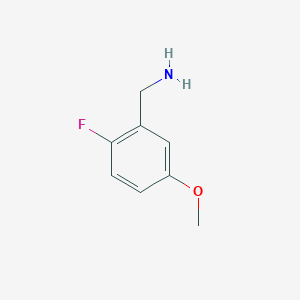

2-Fluoro-5-methoxybenzylamine

Description

Contextualization of Fluorinated Benzylamines in Organic Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery. researchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of a parent compound. researchgate.net In the context of benzylamines, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity and membrane permeability. researchgate.net

The synthesis of fluorinated benzylamines is an active area of research, with methods such as the reductive amination of corresponding fluoroaldehydes being developed as efficient routes. tandfonline.com For instance, the use of zinc borohydride (B1222165) in combination with zinc chloride provides a less toxic alternative to traditional reagents for this transformation. tandfonline.com The regioselectivity of reactions involving fluorinated aromatics, such as C-H bond activation, is also a subject of intense study. The "ortho-fluorine effect," where metal-mediated activation of C-H bonds occurs preferentially at the position ortho to a fluorine substituent, has been observed in various transition metal-catalyzed reactions, including those involving fluorinated benzylamines. whiterose.ac.uk This effect is crucial for directing the synthesis of specific isomers and has been investigated in cyclometallation reactions with metals like palladium and manganese. whiterose.ac.ukacs.orgnih.gov

Significance of Methoxybenzylamine Scaffolds in Pharmaceutical and Agrochemical Industries

The methoxybenzylamine scaffold is a privileged structure found in a wide range of biologically active compounds. cymitquimica.comchemicalbook.com The methoxy (B1213986) group, being an electron-donating substituent, can influence a molecule's reactivity and solubility. cymitquimica.com It often participates in hydrogen bonding with biological targets, contributing to the binding affinity of a drug candidate. Methoxybenzylamines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.comchemimpex.com

For example, 4-methoxybenzylamine (B45378) is utilized in the preparation of COX-2 inhibitors and as an intermediate for avanafil, a drug used for treating erectile dysfunction. chemicalbook.comchemicalbook.com Similarly, 2-methoxybenzylamine (B130920) is a building block for synthesizing various compounds, including 6-substituted purines. cymitquimica.com The versatility of the methoxybenzylamine scaffold is further highlighted by its presence in compounds researched for their antioxidant properties and their role in targeting neurological disorders. chemimpex.com The market for compounds like 4-methoxybenzylamine is driven by this broad utility in the pharmaceutical, agrochemical, and fine chemical sectors. github.com

Overview of Research Trajectories for 2-Fluoro-5-methoxybenzylamine and its Derivatives

Research involving this compound primarily positions it as a valuable synthetic intermediate for constructing more complex molecules with potential therapeutic applications. Its bifunctional nature, featuring both a nucleophilic amine and a uniquely substituted aromatic ring, allows for its incorporation into diverse molecular architectures.

A notable application is in the synthesis of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. semanticscholar.org Research has shown that 2-fluoro-5-methoxybenzaldehyde (B34865), a direct precursor to the amine, is used in the synthesis of 5-methoxybenzothiophene-2-carboxamides. semanticscholar.orgnih.gov These carboxamides, after further reaction with various amines, have been evaluated as inhibitors of CDC-like kinases (Clk1/4), which are involved in pre-mRNA splicing and are considered promising cancer therapy targets. semanticscholar.orgnih.gov While the studies used a variety of amines, the use of the aldehyde precursor demonstrates a clear synthetic pathway where this compound could be a key building block for creating libraries of potential kinase inhibitors.

The compound and its close isomers are also used in creating derivatives for agrochemical research. For example, derivatives of N-Acyl-N-(m-fluoro-benzyl)-6-amino-coumarins have been synthesized and evaluated for herbicidal and anti-pathogenic activities. researchgate.net Although this example uses the meta-fluoro isomer, it illustrates the general research direction for fluorinated benzylamines in developing new agricultural products. The combination of the fluoro and methoxy groups in the 2- and 5-positions of the benzylamine (B48309) offers a unique substitution pattern for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFHKFIYBFCXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641070 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93071-83-1 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Established Synthetic Routes for 2-Fluoro-5-methoxybenzylamine

Reduction Pathways of Aryl Nitrile Precursors

A prevalent and efficient method for the preparation of this compound is the reduction of its corresponding aryl nitrile precursor, 2-fluoro-5-methoxybenzonitrile. This transformation from a nitrile to a primary amine is a fundamental reaction in organic synthesis.

Various reducing agents can be employed for this purpose. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective, typically providing high yields of the desired benzylamine (B48309). rsc.org The reaction is generally conducted in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org

Alternatively, catalytic hydrogenation offers a milder approach. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Another notable reducing agent is ammonia-borane (H₃NBH₃), which, when activated by titanium tetrachloride, can effectively reduce nitriles to primary amines. mdpi.com This method has been shown to be effective for a range of substituted benzonitriles. mdpi.com Similarly, dimethylamine (B145610) borane (B79455) has also been utilized for the reduction of nitriles. rsc.org Benzonitriles with electron-withdrawing groups tend to react faster, while those with electron-donating groups may require heating to achieve complete reduction. researchgate.netresearchgate.net

Below is a table summarizing the reduction of aryl nitrile precursors.

| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield |

| 2-Fluoro-5-methoxybenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Anhydrous | This compound | High |

| 2-Fluoro-5-methoxybenzonitrile | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol or Methanol (B129727) | Room Temperature, Atmospheric Pressure | This compound | Good |

| Substituted Benzonitriles | Ammonia-Borane (H₃NBH₃) / Titanium Tetrachloride | - | - | Corresponding Benzylamines | 70-77% |

| 4-Methoxybenzonitrile | BH(2)N(iPr)(2)/cat. LiBH(4) | Tetrahydrofuran (THF) | Reflux | 4-Methoxybenzylamine (B45378) | 80% researchgate.net |

Amination Reactions of Corresponding Halogenated Benzyl (B1604629) Precursors

Another key synthetic strategy involves the nucleophilic substitution of a halogen atom on a benzyl precursor with an amine group. The most common starting materials for this route are 2-fluoro-5-methoxybenzyl chloride or 2-fluoro-5-methoxybenzyl bromide.

The reaction typically involves treating the benzyl halide with a source of ammonia (B1221849), such as aqueous or alcoholic ammonia, or with a protected form of ammonia followed by deprotection. The reactivity of the benzyl halide is crucial, with benzyl bromides generally being more reactive than benzyl chlorides.

Lithium N,N-dialkylaminoborohydrides have been shown to be effective reagents for the amination of alkyl halides. researchgate.net These reagents can participate in tandem SNAr amination-reduction reactions with 2-halobenzonitriles. researchgate.net

Synthetic Routes involving 2-Fluoro-5-methoxybenzaldehyde (B34865) as a Precursor

Reductive amination of 2-fluoro-5-methoxybenzaldehyde provides a direct and widely used pathway to this compound. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, followed by the in-situ reduction of the imine to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.govscispace.com The reaction is often carried out in a protic solvent like methanol or ethanol. nih.govscispace.com The choice of the amine source can vary, with ammonia or ammonium (B1175870) salts being used for the synthesis of the primary benzylamine.

Catalytic methods using hydrogen gas and a metal catalyst can also be employed for the reductive amination process. A three-step synthesis has been described where ethyl thioglycolate reacts with 2-fluoro-5-methoxybenzaldehyde, followed by hydrolysis and coupling with various amines. semanticscholar.orgnih.gov

The following table outlines the synthesis from 2-fluoro-5-methoxybenzaldehyde.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| 2-Fluoro-5-methoxybenzaldehyde | Ethyl thioglycolate, K₂CO₃; then KOH; then HBTU, triethylamine, amine | DMF, then Ethanol/Water, then DCM | 70°C, then 80°C, then Room Temp | 5-methoxybenzothiophene-2-carboxamides | 18-97% semanticscholar.orgnih.gov |

| Aldehydes | Primary Amines, Zinc Complex 1, HBpin | Neat | 60°C, 12 hours | Secondary Amines | up to 97% scispace.com |

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. While this compound itself is not chiral, the principles of asymmetric synthesis are crucial when this compound is used as a building block for more complex chiral molecules.

Asymmetric synthesis of chiral amines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. For instance, N-tert-butanesulfinyl imines, derived from aldehydes, can undergo highly diastereoselective additions of organometallic reagents to produce chiral amines in high enantiomeric excess. researchgate.net

Biocatalysis, utilizing enzymes such as reductive aminases (RedAms), offers a powerful tool for the asymmetric synthesis of chiral amines. whiterose.ac.uk These enzymes can catalyze the reductive amination of ketones with high enantioselectivity, providing access to optically pure primary and secondary amines. whiterose.ac.uk Although direct asymmetric synthesis of this compound is not a primary focus due to its achiral nature, the methodologies developed for analogous chiral amines are highly relevant for its application in the synthesis of chiral drug candidates. beilstein-journals.orgacs.org

Exploration of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is a growing area of focus, aiming to reduce environmental impact and improve sustainability. For the synthesis of this compound, several aspects of green chemistry can be considered.

One key principle is the use of safer and more environmentally benign solvents. mdpi.com Research into solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical fluids is ongoing. For example, some multicomponent reactions can be performed under solvent-free conditions or in green solvents like ethyl acetate. rsc.org

Catalyst-free synthesis is another green approach. mdpi.com Reactions that can proceed efficiently without the need for a catalyst, often under mild conditions, reduce waste and potential metal contamination of the final product. mdpi.com

Atom economy is another important consideration. Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. Reductive amination, for instance, is generally considered an atom-economical process.

The use of biocatalysis, as mentioned in the previous section, is also a cornerstone of green chemistry. mdpi.com Enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste.

Chemical Reactivity and Derivatization Strategies

Reactions of the Amine Functional Group

The primary amine group in 2-Fluoro-5-methoxybenzylamine is a key site for nucleophilic reactions and condensations, providing a straightforward handle for building molecular complexity.

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It readily reacts with a variety of electrophiles in nucleophilic substitution reactions. Common transformations include acylation, sulfonylation, and alkylation to form amides, sulfonamides, and secondary or tertiary amines, respectively.

These reactions are fundamental in medicinal chemistry for linking the benzylamine (B48309) scaffold to other fragments. For instance, the nucleophilic nature of the amine is exploited in the synthesis of complex heterocyclic systems. A notable application is in the construction of substituted pyrimidine (B1678525) and thieno[2,3-d]pyrimidine derivatives, which are significant pharmacophores. nih.gov In these syntheses, a related compound, 4-fluoro-2-methoxy-5-nitroaniline, participates in a nucleophilic aromatic substitution reaction, displacing a leaving group on a pyrimidine precursor to form a new C-N bond. nih.gov By analogy, this compound is expected to react similarly with activated heterocyclic systems or acylating/alkylating agents to yield a diverse array of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the Amine Group

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(2-Fluoro-5-methoxybenzyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(2-Fluoro-5-methoxybenzyl)-4-methylbenzenesulfonamide |

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The formation of the imine C=N double bond is an equilibrium process. operachem.com To drive the reaction to completion, water is often removed from the reaction mixture using a Dean-Stark apparatus or dehydrating agents like magnesium sulfate or molecular sieves. operachem.com The stability and reactivity of the resulting imine depend on the substituents of both the benzylamine and the carbonyl compound. nih.gov Fluorinated imines are valuable intermediates in organic synthesis, for example, in the preparation of fluorinated α-aminophosphonates. nih.gov

Mechanism of Imine Formation:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen assists in the elimination of water, forming an iminium ion. libretexts.org

Deprotonation: A base (often another amine molecule or the solvent) removes the proton from the nitrogen to yield the neutral imine product. libretexts.org

The benzylamine moiety can undergo various oxidation reactions, typically yielding imines or, under more vigorous conditions, amides. The metal-free oxidative coupling of benzylamines to their corresponding N-benzylidenebenzylamines (an imine) can be achieved using organocatalysts, such as salicylic acid derivatives, under an oxygen atmosphere. nih.gov Other methods employ ferrocenium promoters or flavin-based photocatalysts to achieve similar transformations chemoselectively. thieme-connect.comacs.org The oxidation of substituted benzylamines to the corresponding aldimines has also been demonstrated using reagents like cetyltrimethylammonium permanganate (CTAP), proceeding via a hydride-ion transfer mechanism. ias.ac.in Lewis acid-catalyzed oxidation with an oxidant like tert-butyl hydroperoxide (TBHP) can convert benzylamines directly to benzamides. rsc.org

While the primary amine itself is at its most reduced state, the imines derived from it are susceptible to reduction. The reduction of an imine formed from this compound provides a route to N-substituted secondary amines. This two-step sequence of condensation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds.

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Reagents/Catalysts | Product Type |

|---|---|---|

| Oxidation to Imine | Salicylic Acid/O₂, Ferrocenium/Air, Flavin/Light | Imine |

| Oxidation to Amide | ZnBr₂ or FeCl₃ / TBHP | Amide |

Modifications and Functionalization of the Aromatic Ring

The aromatic ring of this compound is pre-functionalized with a fluorine atom and a methoxy (B1213986) group, which dictate the regioselectivity of further substitution reactions.

The outcome of electrophilic aromatic substitution (EAS) on the ring is governed by the combined directing effects of the three substituents: the fluoro, methoxy, and benzylamine groups. masterorganicchemistry.com

-OCH₃ (Methoxy) group: A strongly activating ortho-, para-director due to its powerful +M (mesomeric) effect, where the oxygen's lone pairs donate electron density into the ring. organicchemistrytutor.comresearchgate.net

-F (Fluoro) group: A deactivating ortho-, para-director. It is strongly electron-withdrawing by induction (-I effect) but weakly electron-donating by resonance (+M effect). csbsju.edu

-CH₂NH₂ (Benzylamine) group: This group is weakly activating and ortho-, para-directing. However, under the acidic conditions often used for EAS, the amine is protonated to form -CH₂NH₃⁺, which becomes a deactivating meta-director.

In the this compound structure, the powerful activating effect of the methoxy group at position 5 is dominant. It strongly directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is already substituted with fluorine). The fluorine at C2 also directs to its ortho (C1, substituted) and para (C5, substituted) positions.

Given these competing influences, electrophilic substitution is most likely to occur at the positions most activated by the methoxy group. The C4 position is ortho to the methoxy group and meta to the fluoro group. The C6 position is also ortho to the methoxy group and ortho to the fluoro group. Steric hindrance from the adjacent benzylamine group at C1 may slightly disfavor substitution at C6. Therefore, the primary site for electrophilic attack is predicted to be the C4 position. This is supported by studies on similar structures, such as the nitration of 4-fluoro-2-methoxyaniline, which occurs at the position ortho to the methoxy group and meta to the fluorine. google.com Similarly, the nitration of 2-fluoro-1,4-dimethoxybenzene proceeds to install the nitro group at the position between the two methoxy groups, activated by both. mdpi.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2-fluoro-5-methoxybenzylamine |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-fluoro-5-methoxybenzylamine |

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. While aryl chlorides, bromides, and iodides are common substrates, the activation of strong aromatic C-F bonds is more challenging but achievable, often requiring specialized catalysts, such as those based on nickel. beilstein-journals.orgnih.gov

A common strategy to functionalize the this compound ring via cross-coupling would first involve introducing a more reactive handle, such as bromine or iodine, through electrophilic aromatic substitution (e.g., at the C4 position). This bromo-derivative could then readily participate in standard palladium-catalyzed reactions.

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Direct cross-coupling via C-F bond activation is also a potential, albeit more challenging, route. Nickel-catalyzed systems have shown promise for the cross-coupling of fluorinated aromatics with reagents like arylboronic acids. beilstein-journals.orgnih.gov For any of these reactions, protection of the primary amine group (e.g., as an amide or carbamate) is often necessary to prevent interference with the catalyst.

Formation of Diverse Heterocyclic Scaffolds Incorporating this compound Derivatives

The primary amine functionality of this compound serves as a versatile synthetic handle for the construction of a wide array of nitrogen-containing heterocyclic systems. Through strategic derivatization, this compound can be incorporated into various cyclic scaffolds, including imidazoles, benzimidazoles, quinoxalines, and other fused heterocyclic structures. These reactions often proceed through initial formation of an intermediate such as an imine, amide, or formamidine, followed by an intramolecular cyclization step. The presence of the fluoro and methoxy substituents on the benzyl (B1604629) group can also influence reaction kinetics and the properties of the final products.

Key derivatization strategies include condensation reactions, multicomponent reactions (MCRs), and cyclization cascades, which leverage the nucleophilic character of the amine group.

Synthesis of Imidazole and Fused Imidazole Scaffolds

One of the prominent applications of benzylamine derivatives in heterocyclic synthesis is the construction of the imidazole core. For instance, derivatives of this compound can be utilized in reactions analogous to those employing p-methoxybenzylamine for the synthesis of complex fused imidazole systems. A typical synthetic route involves the initial reaction of an appropriate precursor, such as diaminomaleonitrile, with an orthoformate to generate a formimidate. This intermediate then reacts with this compound to produce a formamidine derivative.

This formamidine is a crucial precursor that can undergo base-catalyzed cyclization to furnish a substituted imidazole. This imidazole can be further elaborated. For example, treatment with an isocyanate can lead to a ureidate intermediate, which, upon another base-catalyzed ring closure, yields a diimidazole compound. This diimidazole then serves as a versatile platform for creating tricyclic fused heterocycles, such as diimidazo[4,5-d:4′,5′-f] Current time information in Beirut, LB, LB.beilstein-journals.orgdiazepines, by reacting it with reagents like triethyl orthoacetate.

Table 1: General Strategy for Fused Imidazole Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

| 1 | Formamidine Synthesis | Formimidate + this compound | N-(2-fluoro-5-methoxybenzyl)formamidine derivative | Introduces the benzylamine moiety |

| 2 | Imidazole Formation | Base-catalyzed cyclization | Substituted imidazole | Forms the first heterocyclic ring |

| 3 | Ureidate Formation | Imidazole + Isocyanate | Ureidate intermediate | Prepares for the second ring fusion |

| 4 | Diimidazole Synthesis | Base-catalyzed ring closure | Diimidazole compound | Forms a key precursor for tricyclic systems |

| 5 | Tricyclic Formation | Ring-closure with orthoesters | Fused 5:7:5 heterocycle | Constructs the final complex scaffold |

Formation of Benzimidazoles

The synthesis of benzimidazoles can be achieved through intramolecular cyclization reactions. A common strategy involves the reaction of a primary amine with a suitably substituted ortho-fluoronitrobenzene. In a process relevant to this compound, the amine can displace the fluorine atom via nucleophilic aromatic substitution. The resulting intermediate, now containing a secondary amine linkage, can undergo reduction of the nitro group to an amine, followed by acid-catalyzed cyclization with a carboxylic acid or its equivalent to form the benzimidazole (B57391) ring.

Alternatively, a more direct method involves the reaction of an ortho-phenylenediamine derivative with an aldehyde. A derivative of this compound, such as the corresponding aldehyde (2-fluoro-5-methoxybenzaldehyde), could react with an o-phenylenediamine in the presence of an oxidant to yield a 2-substituted benzimidazole.

Table 2: Benzimidazole Synthesis Pathways

| Pathway | Key Reaction | Role of Benzylamine Derivative | Key Reagents | Resulting Scaffold |

| A | Nucleophilic Aromatic Substitution & Cyclization | Acts as a nucleophile to displace fluorine. | o-Fluoronitrobenzene, reducing agent, acid catalyst | N-substituted benzimidazole |

| B | Condensation with o-phenylenediamine | Used as the corresponding aldehyde derivative. | o-Phenylenediamine, oxidant (e.g., NaHSO₃) | 2-(2-Fluoro-5-methoxyphenyl)benzimidazole |

| C | Dehydrogenative Cyclization | Converted to an N-aryl amidine. | Electrochemical methods or chemical oxidants | 1-Benzyl-2-substituted-benzimidazole |

Quinoxaline 1,4-Dioxide Synthesis via the Beirut Reaction

The Beirut reaction is a powerful method for synthesizing quinoxaline 1,4-dioxides, which involves the condensation of a benzofuroxan with a compound containing an active methylene (B1212753) group, such as a β-ketoester or an enamine. sbq.org.brnih.gov While the classical Beirut reaction does not directly use a benzylamine, derivatives of this compound can be used to form the necessary enamine precursors.

For example, this compound can react with a ketone (e.g., acetone or cyclohexanone) to form an enamine in situ. This enamine can then react with a benzofuroxan. The generally accepted mechanism involves the nucleophilic addition of the enamine to the benzofuroxan, followed by cyclization and rearrangement to yield the highly functionalized quinoxaline 1,4-dioxide scaffold. sbq.org.br This strategy allows for the incorporation of the 2-fluoro-5-methoxybenzyl moiety onto the heterocyclic core, creating derivatives with potential biological activities. nih.gov

Table 3: Heterocyclic Scaffolds from this compound Derivatives

| Heterocyclic Scaffold | Synthetic Method | Role of this compound Derivative | Key Reagents/Intermediates |

| Imidazoles | Multistep cyclization | Primary amine reactant | Formamidine, Ureidate |

| Benzimidazoles | Intramolecular cyclization | Nucleophile or aldehyde precursor | o-Phenylenediamines, Amidines |

| Quinoxaline 1,4-dioxides | Beirut Reaction | Component for in situ enamine formation | Benzofuroxan, Ketones |

| Dibenzo[c,e]azepinones | Modified Ugi Reaction | Amine component in a multicomponent reaction | 2'-Formylbiphenyl-2-carboxylic acid, Isocyanide |

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product. Benzylamines are common components in many MCRs, such as the Ugi and Strecker reactions. nih.gov Derivatives of this compound can be readily employed in these reactions to generate diverse heterocyclic and peptide-like structures.

For instance, in a modified Ugi reaction, this compound can be combined with a component bearing both an aldehyde and a carboxylic acid (e.g., 2'-formylbiphenyl-2-carboxylic acid) and an isocyanide. This microwave-assisted, one-pot reaction can efficiently generate complex structures like dibenzo[c,e]azepinones. beilstein-journals.org The versatility of MCRs allows for the rapid creation of libraries of compounds based on the this compound scaffold for various research applications. nih.gov

Applications in Advanced Organic Synthesis

2-Fluoro-5-methoxybenzylamine as a Building Block for Complex Molecular Architectures

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. acs.org this compound serves as an exemplary building block for introducing a substituted benzyl (B1604629) moiety into various molecular scaffolds. Its primary amine group (–CH₂NH₂) acts as a potent nucleophile, enabling its facile reaction with a wide range of electrophilic partners.

A notable application is in the synthesis of substituted pyrimidine (B1678525) derivatives, which are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. semanticscholar.org For instance, complex pyrimidine-2,4-diamine structures can be assembled using a multi-step synthetic sequence where a substituted benzylamine (B48309) is a key component. In such syntheses, a core pyrimidine ring containing a suitable leaving group (e.g., a chlorine atom) is reacted with an amine. The nucleophilic nitrogen atom of this compound attacks the electrophilic carbon on the pyrimidine ring, forming a new carbon-nitrogen bond and displacing the leaving group.

This reaction directly incorporates the 2-fluoro-5-methoxybenzyl group into the final molecular architecture. Research has demonstrated the synthesis of series of such compounds, which have been investigated for various biological activities. derpharmachemica.comresearchgate.net

Table 1: Example of this compound as a Building Block This table illustrates the role of this compound in the synthesis of a complex N-benzyl-substituted pyrimidine derivative.

| Starting Material 1 | Starting Material 2 | Reaction Type | Product Incorporating the Building Block |

| 5-Fluoro-N-(3-aminophenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine | 2-Fluoro-5-methoxybenzyl chloride | Nucleophilic Substitution | 5-Fluoro-N-(3-((2-fluoro-5-methoxybenzyl)amino)phenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine |

Utilization in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized in modern synthesis for their atom economy, operational simplicity, and their ability to rapidly generate molecular complexity and diverse structural scaffolds from simple precursors. nih.gov

Primary amines are fundamental components in many of the most well-known MCRs, including the Ugi and Passerini reactions. acs.orgrsc.org As a primary amine, this compound is an ideal candidate for participation in these powerful synthetic methods. In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form a highly substituted α-acylamino carboxamide. This scaffold is a valuable peptidomimetic structure often explored in drug discovery. mdpi.com

The role of this compound in this context is to provide the nitrogen atom and the corresponding N-benzyl substituent of the final product. Its reaction with the aldehyde component forms a Schiff base (or imine) in situ, which is a key intermediate that subsequently reacts with the isocyanide and carboxylic acid to complete the cascade, yielding the final complex product. rsc.org

Table 2: Representative Ugi Multicomponent Reaction This table shows the components of a representative Ugi-4CR utilizing this compound to assemble a complex α-acylamino carboxamide scaffold.

| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold |

| Benzaldehyde | This compound | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(N-(2-fluoro-5-methoxybenzyl)acetamido)-2-phenylacetamide |

Role as a Precursor in Combinatorial Chemistry Libraries

Combinatorial chemistry is a strategic approach used extensively in drug discovery and materials science to synthesize a large number of different but structurally related compounds—a "library"—in a short period. acs.org This methodology allows for the rapid exploration of chemical space to identify molecules with desired properties. acs.org The generation of these libraries relies on combining a set of core structures (precursors) with a diverse range of building blocks.

This compound is an excellent precursor for the combinatorial synthesis of focused libraries. Its amine functionality provides a reliable point of attachment for various other reagents. By reacting a common molecular core with a collection of different benzylamines, including this compound, chemists can generate a library of analogues where the only difference is the substitution pattern on the benzyl ring.

This approach has been successfully applied to the synthesis of libraries of biologically active compounds. For example, in the synthesis of substituted 5-fluoropyrimidine (B1206419) derivatives, a common intermediate was reacted with a series of different substituted benzyl halides or benzylamines to produce a library of final compounds for biological evaluation. derpharmachemica.comresearchgate.net This strategy allows for the systematic investigation of structure-activity relationships (SAR), revealing how specific substitutions, such as the 2-fluoro and 5-methoxy groups, influence the biological activity of the final molecule.

Table 3: Combinatorial Library Generation Using Benzylamine Precursors This table illustrates how a library of pyrimidine derivatives can be generated by combining a common core with various benzylamine precursors, including this compound.

| Common Precursor | Variable Benzylamine Building Block | General Product Structure |

| 5-Fluoro-N-(3-aminophenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine | Benzylamine | 5-Fluoro-N-(3-(benzylamino)phenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine |

| 4-Chlorobenzylamine | 5-Fluoro-N-(3-((4-chlorobenzyl)amino)phenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine | |

| This compound | 5-Fluoro-N-(3-((2-fluoro-5-methoxybenzyl)amino)phenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine | |

| 3,4-Dimethoxybenzylamine | 5-Fluoro-N-(3-((3,4-dimethoxybenzyl)amino)phenyl)-N'-(4-morpholinophenyl)pyrimidine-2,4-diamine |

Medicinal and Biological Research Applications

Pharmacological Significance of Fluorinated Methoxybenzylamine Scaffolds

In drug discovery, the strategic incorporation of fluorine and methoxy (B1213986) groups into molecular scaffolds is a widely used tactic to optimize pharmacokinetic and pharmacodynamic properties. pharmacyjournal.orgnih.gov Fluorinated methoxybenzylamine scaffolds are significant because they combine the benefits of both substituents, which can lead to enhanced potency, selectivity, and metabolic stability. tandfonline.comresearchgate.net

The introduction of a fluorine atom can profoundly influence a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation. pharmacyjournal.orgnih.gov Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which may improve bioavailability by allowing better membrane permeation. nih.govmdpi.com It can also enhance binding affinity to target proteins and block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life. tandfonline.commdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of 2-Fluoro-5-methoxybenzylamine Derivatives

The substitution of a hydrogen atom with fluorine, which is of a comparable size, can lead to significant changes in biological activity without introducing major steric hindrance. tandfonline.comresearchgate.net The potent electron-withdrawing nature of fluorine alters the electron distribution across the aromatic ring, which can impact interactions with biological targets. pharmacyjournal.orgmdpi.com

Key effects of fluoro substitution on biological activity include:

Enhanced Binding Affinity: The carbon-fluorine (C-F) bond is highly polarized, creating a dipole moment that can lead to favorable electrostatic interactions with amino acid residues in a protein's active site. pharmacyjournal.org This can increase the binding affinity and potency of the drug candidate. tandfonline.com

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby extending the molecule's duration of action. nih.govmdpi.com

Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. nih.govresearchgate.net This property must be carefully balanced, as excessive lipophilicity can sometimes lead to reduced solubility or undesirable off-target effects. pharmacyjournal.org

The table below summarizes the key physicochemical properties of fluorine that influence the biological activity of drug candidates.

| Property | Effect on Molecular Characteristics | Consequence for Biological Activity |

| High Electronegativity | Alters electron density, pKa of nearby groups, and dipole moment. pharmacyjournal.orgmdpi.com | Modulates binding interactions and can improve membrane permeability. tandfonline.com |

| Small van der Waals Radius | Acts as a hydrogen isostere, causing minimal steric disruption. tandfonline.com | Allows substitution at sterically sensitive positions without loss of binding. |

| Strong Carbon-Fluorine Bond | Increases resistance to enzymatic cleavage (metabolic blocking). nih.gov | Enhances metabolic stability and prolongs the drug's half-life. researchgate.net |

| Increased Lipophilicity | Improves partitioning into lipid bilayers. nih.gov | Can enhance membrane permeation and oral bioavailability. nih.gov |

The methoxy group (-OCH3) is a versatile substituent used by medicinal chemists to modulate a compound's properties. nih.gov While it can be a site for metabolic O-demethylation, its ability to influence polarity and binding often outweighs this potential liability. researchgate.nettandfonline.com

The methoxy group contributes to binding affinity through several mechanisms:

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) on the protein target. researchgate.net

Versatile Electrostatic Potential: The methoxy group possesses both a partially negative oxygen atom and a nonpolar methyl group, allowing it to engage in a range of interactions, including lipophilic and van der Waals forces, within the binding site. tandfonline.com

Conformational Control: The presence of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that fits the target receptor more effectively. nih.gov

Investigation of Specific Biological Targets and Mechanisms of Action

Derivatives incorporating the this compound scaffold have been synthesized and evaluated against specific biological targets, including enzymes and receptors, to explore their therapeutic potential.

The unique electronic and steric profile of the 2-fluoro-5-methoxybenzyl moiety makes it a component of ligands designed for specific receptors. For instance, related structures have been investigated for their affinity to the peripheral-type benzodiazepine (B76468) receptor (PBR), a mitochondrial protein associated with neuroinflammation and neurodegenerative diseases. nih.gov In one study, a compound containing a fluoro-methoxybenzyl group, [18F]FEDAA1106, was shown to be a potent PBR agonist, exhibiting an IC50 value of 0.77 nM, which was more than tenfold lower than that of the standard ligand PK11195. nih.gov

Similarly, compounds with fluorinated methoxy-biphenyl structures have been developed as agonists for the free fatty acid 1 receptor (FFA1), a target for type 2 diabetes. nih.gov These studies highlight how the scaffold can be incorporated into molecules that bind with high affinity to specific protein targets.

Kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. nih.gov The this compound scaffold is relevant in the development of kinase inhibitors. Specifically, its precursor, 2-fluoro-5-methoxybenzaldehyde (B34865), was used in the synthesis of 5-methoxybenzothiophene-2-carboxamides, a class of compounds investigated as inhibitors of cdc-like kinases (Clk), particularly Clk1 and Clk4. nih.govnih.gov These kinases are key regulators of pre-mRNA splicing and are considered promising targets for cancer therapy. nih.gov

In a study aimed at optimizing selectivity and cellular potency, researchers synthesized a series of derivatives. The introduction of a 3,5-difluoro benzyl (B1604629) group to a related scaffold led to the discovery of a highly potent compound (10b) with a cell-free IC50 of 12.7 nM against Clk1 and improved selectivity over the highly homologous kinase Clk2. nih.govnih.gov This research demonstrates the utility of the fluorinated methoxybenzyl motif in designing potent and selective kinase inhibitors.

The table below shows the inhibitory activity of a key compound from this class.

| Compound | Target Kinase | Cell-Free IC50 (nM) | Cellular Activity (T24 GI50, µM) |

| 10b | Clk1 | 12.7 | 0.43 |

Data sourced from a study on 5-methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors. nih.govnih.gov

Exploration of Therapeutic Potential

The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, makes it an attractive starting material for synthesizing a diverse array of bioactive molecules. Its derivatives have been investigated for their potential to treat a variety of conditions, demonstrating the versatility of this chemical moiety in drug design and discovery.

Derivatives of this compound have been explored for their potential as antimicrobial agents. The core structure can be incorporated into various heterocyclic systems, such as Schiff bases and triazoles, which are known to exhibit significant antibacterial and antifungal properties. muthayammal.innih.govthaiscience.info Schiff bases, formed by the condensation of a primary amine like this compound with a carbonyl compound, possess an azomethine group (-C=N-) that is often crucial for their biological activity. muthayammal.inedgccjournal.org The antimicrobial efficacy of these compounds is influenced by the specific substituents on the aromatic rings. For instance, the presence of a fluorine atom can enhance lipophilicity, facilitating the compound's passage through microbial cell membranes.

Similarly, the 1,2,4-triazole (B32235) nucleus is a key component in many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. thaiscience.infonih.gov These agents typically function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Synthesizing triazole derivatives that incorporate the 2-fluoro-5-methoxyphenyl moiety could lead to new agents with potent and broad-spectrum antifungal activity. thaiscience.infocsfarmacie.cz Studies on related fluorinated Schiff bases and triazole derivatives have shown promising activity against various pathogens. mdpi.comekb.eg

Table 1: Representative Antimicrobial Activity of Related Derivative Classes

| Derivative Class | Microorganism | Activity (MIC*) |

|---|---|---|

| Fluorinated Schiff Base | Candida albicans | 0.037 mM |

| Fluorinated Schiff Base | Escherichia coli | 1.55 mM |

| Triazole Derivative | Candida albicans | <0.008 - 1 µg/mL |

| Triazole Derivative | Aspergillus fumigatus | >64 µg/mL |

| Triazole Derivative | Microsporum gypseum | 0.25 µg/mL |

Minimum Inhibitory Concentration (MIC) values are based on representative compounds from the literature and illustrate the potential of these classes of derivatives. nih.govmdpi.comekb.eg

The this compound scaffold is a key component in the synthesis of novel compounds for anticancer research. The incorporation of fluorine into organic molecules is a well-established strategy in cancer drug design, as it can enhance metabolic stability and binding affinity. mdpi.com Derivatives such as fluorinated benzimidazoles, benzoxazoles, and thiazolo[4,5-d]pyrimidines have demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.comacgpubs.orgnih.gov

Research into fluorinated benzimidazole (B57391) derivatives has shown potent antiproliferative activity. For example, certain 2-(fluorophenyl)-1H-benzimidazole derivatives have exhibited low IC50 values against lung (A549), kidney (A498), melanoma (A375), cervical (HeLa), and liver (HepG2) cancer cell lines, while showing higher selectivity and less toxicity towards normal human embryonic kidney cells (HEK293). acgpubs.org The position of the fluorine atom on the phenyl ring has been found to be a critical determinant of activity, with ortho- and para-substituted compounds often showing greater potency. acgpubs.org Similarly, studies on 5-fluoro-benzoxazole derivatives have reported potential anticancer activity, with some compounds showing selective cytotoxicity against lung carcinoma cells.

Table 2: Cytotoxicity of Related Fluorinated Heterocyclic Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC50 / GI50*) |

|---|---|---|

| 2-(p-Fluorophenyl)-1H-benzimidazole | A549 (Lung) | 0.377 µM |

| 2-(p-Fluorophenyl)-1H-benzimidazole | HeLa (Cervical) | 0.188 µM |

| 2-(p-Fluorophenyl)-1H-benzimidazole | HepG2 (Liver) | 0.188 µM |

| 5-Fluoro-benzothiazole | HCT-116 (Colon) | 0.08 µM |

| 5-Fluoro-benzothiazole | MCF-7 (Breast) | 0.37 µM |

| 6-Fluoro-indole | PC-3 (Prostate) | 24.05 µM |

IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are from studies on representative fluorinated heterocyclic compounds. acgpubs.orgnih.gov

The development of new antiepileptic drugs with improved efficacy and fewer side effects remains a critical area of research. frontiersin.org Derivatives incorporating a fluorinated benzylamine (B48309) moiety have been synthesized and evaluated for their anticonvulsant properties. nih.gov The rationale behind this approach is that the physicochemical properties conferred by the fluoro and methoxy groups can improve blood-brain barrier penetration and interaction with central nervous system targets.

Studies on various heterocyclic systems derived from substituted benzylamines have shown promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. nih.govbrieflands.com The MES model is generally used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ model helps identify agents that may be effective against absence seizures. For instance, fluorinated enaminones and thiazolo[3,2-b] muthayammal.inthaiscience.infoacgpubs.orgtriazole derivatives have demonstrated significant protection in these models, with some compounds showing a favorable protective index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). nih.govbrieflands.com

Table 3: Anticonvulsant Activity of Representative Benzylamine Derivatives

| Derivative Class | Seizure Model | Activity (ED50*) | Animal Model |

|---|---|---|---|

| Fluorinated Enaminone | MES | 23.47 mg/kg | Rat |

| Thiazolo[3,2-b] muthayammal.inthaiscience.infoacgpubs.orgtriazole | MES | 49.1 mg/kg | Mouse |

| Thiazolo[3,2-b] muthayammal.inthaiscience.infoacgpubs.orgtriazole | scPTZ | 63.4 mg/kg | Mouse |

| Triazolopyrimidine | MES | 15.8 mg/kg | Mouse |

| Triazolopyrimidine | scPTZ | 14.1 mg/kg | Mouse |

Median Effective Dose (ED50) values are from studies on representative compounds and indicate the dose required to protect 50% of the animals from seizures. frontiersin.orgnih.govbrieflands.com

Role in Prodrug Design and Drug Delivery Systems

While direct applications of this compound in drug delivery systems are not extensively documented, its chemical structure suggests a potential role in prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.

The benzylamine moiety is a key component of certain self-immolative linkers used in prodrugs, such as the p-aminobenzyloxycarbonyl (PABC) spacer. nih.gov These linkers are designed to be stable until they are activated by a specific trigger (e.g., an enzyme or a change in pH), at which point they undergo a cascade of reactions to release the active drug. The this compound structure could potentially be adapted for use in such stimuli-responsive linker systems. The fluorine and methoxy substituents could be used to fine-tune the electronic properties of the linker, thereby modulating its stability and the rate of drug release. For example, these substituents could influence the rate of cleavage of the carbamate (B1207046) linkage, allowing for controlled release of a therapeutic agent. This approach could be valuable in designing targeted drug delivery systems, such as antibody-drug conjugates, where precise control over drug release at the target site is crucial. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action.

While specific molecular docking studies focusing exclusively on 2-Fluoro-5-methoxybenzylamine are not extensively detailed in the available literature, the principles of such analyses can be described. The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions that stabilize the ligand-protein complex.

Hypothetical Interaction Profile: Based on its structure, this compound could engage in several types of interactions within a protein's active site:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the oxygen of the methoxy (B1213986) group and the fluorine atom can act as hydrogen bond acceptors.

π-Interactions: The aromatic benzene (B151609) ring can participate in π-π stacking or T-shaped π-interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. acs.org

Hydrophobic Interactions: The benzyl (B1604629) portion of the molecule can form favorable hydrophobic contacts with nonpolar residues.

Cation-π Interactions: If the amine group becomes protonated (-NH3+), it can form a strong cation-π interaction with an aromatic residue. acs.org

In a typical docking study, the binding energy (often in kcal/mol) and the dissociation constant (Ki or Kd) are calculated to quantify the binding strength. For instance, studies on other small molecules binding to protein targets have used docking to identify key residues and predict binding energies, often finding values in the range of -9 to -14 kcal/mol for potent inhibitors. researchgate.net Molecular dynamics simulations are often used after docking to assess the stability of these predicted binding poses over time. researchgate.netmdpi.com

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amine group (-NH2) | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond (Acceptor) | Methoxy group (-OCH3), Fluorine (-F) | Arginine, Lysine, Serine, Threonine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Protonated Amine (-NH3+) | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Benzyl Ring | Leucine, Isoleucine, Valine, Alanine |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its stability, reactivity, and spectroscopic characteristics. imist.ma These methods solve approximations of the Schrödinger equation to determine the electron density distribution and molecular orbital energies. tgjonesonline.co.uk

For this compound, DFT calculations can determine key parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. imist.ma

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the region around the amine group would likely be positive, while the fluorine and methoxy oxygen atoms would contribute to negative potential.

Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, helping to identify reactive sites.

The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the aromatic ring creates a complex electronic environment that DFT can accurately model. acs.org Such calculations are foundational for predicting how the molecule will interact with other reagents or biological systems. nih.gov

Table 2: Representative Quantum Chemical Parameters Calculable by DFT

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Relates to oxidation potential |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | Relates to reduction potential |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For this compound, the most significant rotation is around the C-C bond connecting the benzyl ring to the aminomethyl (-CH2NH2) group.

The relative energies of different conformers determine their population at a given temperature. Staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. scribd.com The presence of the fluorine and methoxy substituents can introduce additional steric and electronic effects that influence conformational preference.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound in a simulated environment (e.g., in water) over a period of time. mdpi.com MD simulations provide a dynamic view of the molecule's flexibility, intramolecular hydrogen bonding possibilities, and interactions with solvent molecules. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. acs.org For example, an MD simulation could reveal the most probable dihedral angles and the stability of the "bioactive" conformation required for interaction with a receptor.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. scbdd.com Various computational models, such as those available through online platforms like SwissADME and pkCSM, can predict these properties based on the molecule's structure. biointerfaceresearch.comnih.gov

For this compound, a predicted ADMET profile would assess the following:

Absorption: Parameters like water solubility, lipophilicity (LogP), and permeability through membranes (e.g., Caco-2 cells) predict how well the compound is absorbed after administration. nih.govmdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body.

Metabolism: The models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

Excretion: This is related to the products of metabolism and their clearance from the body.

Toxicity: Various toxicological endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

Table 3: Predicted ADMET Profile for this compound (Note: This table represents a hypothetical profile generated from common ADMET prediction algorithms and does not constitute experimental data.)

| Property Category | Parameter | Predicted Value/Classification | Implication |

| Physicochemical | Molecular Weight | 155.17 g/mol | Fulfills Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.5 - 2.0 | Good balance for solubility and permeability | |

| Water Solubility (LogS) | -2.0 to -2.5 | Moderately soluble | |

| H-Bond Donors | 1 (from -NH2) | Fulfills Lipinski's Rule (<5) | |

| H-Bond Acceptors | 3 (from -F, -O, -N) | Fulfills Lipinski's Rule (<10) | |

| Absorption | Caco-2 Permeability | High | Likely good intestinal absorption |

| Human Intestinal Absorption | >90% | High probability of being well-absorbed | |

| Distribution | BBB Permeability | Yes | May cross the blood-brain barrier |

| Plasma Protein Binding | Moderate | Significant fraction may be free in plasma | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to interfere with metabolism of CYP1A2 substrates |

| CYP2C9 Inhibitor | No | Unlikely to interfere with metabolism of CYP2C9 substrates | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates | |

| CYP3A4 Inhibitor | No | Unlikely to interfere with metabolism of CYP3A4 substrates | |

| Toxicity | AMES Toxicity | Non-mutagen | Low risk of being a mutagen |

| hERG I Inhibition | Low risk | Low risk of causing cardiotoxicity | |

| Hepatotoxicity | Low risk | Low probability of causing liver damage |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, FTIR)

Spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Fluoro-5-methoxybenzylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the amine (-NH₂) protons, the benzylic methylene (B1212753) (-CH₂) protons, the methoxy (B1213986) (-OCH₃) protons, and the three aromatic protons. The aromatic region would display complex splitting patterns (couplings) due to the influence of the adjacent fluorine atom.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in this compound. The carbon atoms bonded to or near the electronegative fluorine and oxygen atoms would appear at characteristic chemical shifts. The carbon-fluorine coupling (J-C) is particularly diagnostic, providing definitive evidence for the fluorine's position on the aromatic ring. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable, highly sensitive technique for characterization. It provides a direct confirmation of the presence of fluorine and can give insights into the electronic environment around the C-F bond.

Detailed spectral data can be inferred from derivatives. For instance, the characterization of N-(2-fluoro-5-methoxybenzyl)acetamide, synthesized directly from this compound, provides strong evidence for the spectral features of the parent amine. rsc.org The key difference would be the chemical shift of the benzylic protons (-CH₂-) and the absence of the acetyl group signals in the parent amine.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| -NH₂ | ~1.5 - 2.0 (broad singlet) | Chemical shift is variable and depends on solvent and concentration. |

| -OCH₃ | ~3.7 - 3.8 (singlet) | Based on data from closely related derivatives. rsc.org |

| -CH₂- | ~3.8 - 4.0 (singlet or doublet) | Expected to be slightly upfield compared to its N-acetylated derivative. |

| Aromatic-H | ~6.7 - 7.0 (multiplets) | Complex splitting due to H-H and H-F coupling. rsc.org |

| ¹³C NMR | ||

| -CH₂- | ~38 - 40 | Shift influenced by the adjacent nitrogen. The corresponding carbon in the acetamide (B32628) derivative appears at δ 37.7. rsc.org |

| -OCH₃ | ~55.7 | A highly characteristic and stable chemical shift. rsc.org |

| Aromatic-C | ~113 - 116 | Carbons in the aromatic ring, showing characteristic C-F coupling constants. rsc.org |

| C-F | ~156 (doublet) | The carbon directly bonded to fluorine, split by the fluorine atom. rsc.org |

| C-O | ~155 (doublet) | The carbon bonded to the methoxy group. rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can reveal structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₀FNO, Molecular Weight: 155.17 g/mol ) guidechem.com, the molecular ion peak [M]⁺ would be observed at m/z 155. A high-resolution mass spectrometer could confirm the elemental composition. Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage at the benzylic position, which would lead to characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) | |

| C-H (aromatic) | Stretching | 3000 - 3100 | |

| C-H (aliphatic) | Stretching (-OCH₃, -CH₂-) | 2850 - 3000 | guidechem.com |

| C=C (aromatic) | Ring Stretching | 1500 - 1600 | |

| C-N | Stretching | 1020 - 1250 | |

| C-O (ether) | Asymmetric Stretching | 1230 - 1270 | |

| C-F | Stretching | 1000 - 1400 |

Chromatographic Separation Methods (Gas Chromatography, Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, separating it from other components based on boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to elute from the column—is a key identifier. For benzylamine (B48309) isomers, specific GC columns and temperature programs can be developed to achieve baseline separation, often using retention indices as an additional identification criterion.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the purification and analysis of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. A common method involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid. guidechem.comguidechem.com The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Hyphenated Analytical Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful two-dimensional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the confident identification of not only the target compound but also impurities and byproducts within a complex mixture, even at trace levels. This method is frequently used to monitor the progress of reactions that synthesize or use this compound, allowing for the identification of intermediates and the optimization of reaction conditions. guidechem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an indispensable tool in modern analytical chemistry, particularly for analyzing complex biological or environmental samples. After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the molecular ion of the target compound (m/z 155 for this compound), which is then fragmented. The second stage analyzes these specific fragments. This process, known as Selected Reaction Monitoring (SRM), is exceptionally sensitive and selective, allowing for the quantification of the compound in intricate matrices with minimal interference. This technique is crucial in fields like drug metabolism studies, where it can be used to track the fate of the compound and its metabolites.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways and Catalytic Methods

The synthesis of 2-Fluoro-5-methoxybenzylamine and related structures is an active area of research, with a focus on developing more efficient, selective, and sustainable methods.

Advanced Catalytic Systems: Traditional synthesis often involves the reduction of 2-fluoro-5-methoxybenzaldehyde (B34865). Modern research is exploring advanced catalytic methods to improve this transformation. The development of novel transition-metal-based heterogeneous catalysts for the reductive amination of aldehydes offers an efficient and environmentally friendly route to benzylamines. mdpi.com These catalysts are desirable for their ease of separation and reusability, which is advantageous for industrial-scale production. mdpi.com Furthermore, ruthenium-based catalysts have shown high chemoselectivity in the deaminative coupling of primary amines, presenting a novel strategy for creating more complex secondary amines from benzylamine (B48309) precursors. marquette.edu

Photocatalytic and Biocatalytic Approaches: Emerging techniques are moving away from harsh chemical reagents. Photocatalytic fluorination using organophotocatalysts under visible light is being investigated as a milder method for synthesizing fluorinated aromatic compounds. Biocatalysis represents another frontier, with engineered enzymes like P450 monooxygenases being explored for the specific hydroxylation of precursors, which can then be converted to the amine. Although currently limited by factors like enzyme turnover, ongoing protein engineering efforts aim to enhance their efficiency for industrial application.

Flow Chemistry: For large-scale synthesis, continuous-flow reactors are being adopted. This technology offers enhanced safety, better reaction control, and higher throughput compared to traditional batch processing, making the production of this compound and its derivatives more efficient and scalable.

Table 1: Comparison of Synthetic Methodologies for Benzylamine Derivatives This table provides a conceptual comparison of different synthetic approaches that are relevant to the production of this compound.

| Methodology | Key Features | Potential Advantages | Current Challenges |

|---|---|---|---|

| Conventional Reduction | Reduction of the corresponding aldehyde (e.g., using NaBH₄). | High yield, operational simplicity. | Requires stoichiometric reductants, potential for side reactions. |

| Heterogeneous Catalytic Reductive Amination | One-pot reaction of an aldehyde with ammonia (B1221849) and hydrogen over a solid catalyst (e.g., Pd/COF). mdpi.com | Atom-economical, catalyst is recyclable, minimizes waste. mdpi.com | Catalyst development and optimization for specific substrates. |

| Biocatalysis | Use of engineered enzymes (e.g., P450s) for specific transformations. | High selectivity, mild reaction conditions, environmentally benign. | Low enzyme turnover numbers, stability issues. |

| Photocatalysis | Visible-light-driven reactions using organophotocatalysts. | Avoids harsh reagents, uses renewable energy source. | Moderate yields, scalability can be an issue. |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, high throughput, precise process control. | Initial setup costs, potential for channel clogging. |

Expansion into New Therapeutic and Agrochemical Applications

The this compound moiety is a privileged scaffold in drug discovery, and its derivatives are being explored for a wide range of new applications. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net

Anticancer Agents: Derivatives of fluorinated and methoxy-substituted benzylamines are being investigated as potent anticancer agents. For instance, related structures have been incorporated into inhibitors of kinases like Clk1/4, which are implicated in cancer progression. nih.gov Research has also shown that compounds derived from precursors like 2-fluoro-5-methoxybenzyl alcohol exhibit cytotoxicity against cancer cell lines, suggesting potential as lead compounds for new anticancer therapies.

Antiviral and Antimicrobial Drugs: The benzylamine scaffold is crucial for developing new antimicrobial and antiviral drugs. A derivative containing a 4-methoxybenzylamino group has shown activity against the influenza virus by inhibiting the PB2 polymerase subunit. mdpi.comresearchgate.net Furthermore, the amine group provides a reactive handle for synthesizing a variety of heterocyclic systems, such as (thio)ureabenzothiazoles, which possess a broad spectrum of biological activities, including antimicrobial and antiviral properties. mdpi.com The incorporation of the this compound core into new molecular frameworks is a promising strategy for combating drug-resistant pathogens.

Central Nervous System (CNS) Agents: Fluorinated benzylamine derivatives are being explored for their potential to act on the central nervous system. A radiolabeled acetamide (B32628) derivative incorporating a 2-fluoromethoxy-5-methoxybenzyl structure has been synthesized as a potent ligand for the peripheral benzodiazepine (B76468) receptor (PBR), which is a target for neuroimaging and therapy. nih.gov This highlights the potential for developing CNS-active agents for diagnosing or treating neurological disorders.

Agrochemicals: While specific examples are less detailed in public research, this compound serves as an important intermediate in the synthesis of agrochemicals. The structural features that make it valuable in pharmaceuticals, such as enhanced stability and biological activity, are also highly desirable for creating new and effective pesticides and herbicides.

Innovations in Sustainable Synthesis and Process Development

In line with the global push for environmental responsibility, significant research efforts are directed toward making the synthesis of this compound and its derivatives more sustainable. This aligns with the principles of green chemistry, which advocate for reducing waste, minimizing hazardous substances, and improving energy efficiency. vertecbiosolvents.comdergipark.org.tr

Green Catalysis: The shift from homogeneous to heterogeneous catalysts is a key trend. mdpi.com Solid catalysts, such as metal nanoparticles supported on covalent organic frameworks (COFs) or zeolites, can be easily recovered and reused, reducing waste and cost. mdpi.comrsc.org Biocatalytic methods, which operate in water under mild conditions, represent an ideal green synthetic route, and their development is a major long-term goal.

Safer Solvents and Auxiliaries: A core principle of green chemistry is to minimize or eliminate the use of hazardous organic solvents. wordpress.commdpi.com Research is focused on utilizing safer alternatives, such as water or bio-based solvents. mdpi.com For example, performing key synthetic steps in water, where possible, can dramatically reduce the environmental impact of a chemical process. mdpi.com

Process Intensification: The use of continuous-flow manufacturing not only improves efficiency and safety but is also a greener approach. Flow reactors have a smaller footprint, consume less energy, and generate less waste compared to large batch reactors, contributing to a more sustainable industrial process.

Advanced Bioinformatic and Chemoinformatic Applications